molecular formula C23H17N5O2 B12522005 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- CAS No. 651714-02-2

1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-

Cat. No.: B12522005
CAS No.: 651714-02-2
M. Wt: 395.4 g/mol
InChI Key: OPQMGNAERUEHLY-UHFFFAOYSA-N
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Description

1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines an indole core with a triazole ring and a nitrophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a copper-catalyzed azide-alkyne cycloaddition reaction, also known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Coupling with the Indole Core: The final step involves coupling the triazole-nitrophenyl intermediate with the indole core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present.

Industrial production methods for this compound may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting nitro groups to amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or sulfonyl chlorides can introduce new functional groups onto the indole core.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: Researchers use this compound to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Material Science: Its structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The nitrophenyl group may also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- include other indole derivatives with triazole or nitrophenyl groups. Some examples are:

The uniqueness of 1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]- lies in its combined structural features, which provide a versatile platform for various chemical modifications and biological interactions.

Properties

CAS No.

651714-02-2

Molecular Formula

C23H17N5O2

Molecular Weight

395.4 g/mol

IUPAC Name

3-[[5-(4-nitrophenyl)-1-phenyl-1,2,4-triazol-3-yl]methyl]-1H-indole

InChI

InChI=1S/C23H17N5O2/c29-28(30)19-12-10-16(11-13-19)23-25-22(26-27(23)18-6-2-1-3-7-18)14-17-15-24-21-9-5-4-8-20(17)21/h1-13,15,24H,14H2

InChI Key

OPQMGNAERUEHLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)CC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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